ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate

Pharmaceutical intermediate Patent landscape Synthetic building block

Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate (CAS 287384-74-1) is a halogenated indole-2-carboxylate ester with a 6-chloro-5-methyl substitution pattern on the indole core, molecular formula C12H12ClNO2, and molecular weight of 237.68 g/mol. This compound is associated with 34 patent documents, indicating its established role as a synthetic intermediate in pharmaceutical development, though it has zero primary literature citations as a standalone bioactive entity.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 287384-74-1
Cat. No. B3257320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-5-methyl-1H-indole-2-carboxylate
CAS287384-74-1
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)Cl
InChIInChI=1S/C12H12ClNO2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3H2,1-2H3
InChIKeyAZCVVCNSVHLVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Chloro-5-methyl-1H-indole-2-carboxylate (CAS 287384-74-1) Procurement and Differentiation Guide


Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate (CAS 287384-74-1) is a halogenated indole-2-carboxylate ester with a 6-chloro-5-methyl substitution pattern on the indole core, molecular formula C12H12ClNO2, and molecular weight of 237.68 g/mol . This compound is associated with 34 patent documents, indicating its established role as a synthetic intermediate in pharmaceutical development, though it has zero primary literature citations as a standalone bioactive entity [1]. As a versatile small molecule scaffold, it is available from commercial suppliers at ≥95% purity .

Why Ethyl 6-Chloro-5-methyl-1H-indole-2-carboxylate Cannot Be Arbitrarily Replaced in Structure-Dependent Applications


Indole-2-carboxylate derivatives exhibit pronounced structure-activity divergence based on halogen position and N-substitution pattern. Target compound ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate possesses the free N1-H indole functionality, enabling downstream derivatization via N-alkylation or N-arylation chemistry. In contrast, its regioisomer ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate (CAS 1352909-23-9) presents an inverted chloro/methyl arrangement that alters both electronic distribution and steric accessibility around the indole core. Substitution with N-methylated analogs (e.g., ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate) would preclude N1-H-dependent synthetic transformations. Furthermore, SAR studies on indole-2-carboxylate NMDA-glycine antagonists have established that C-6 chloro substitution specifically contributes to high receptor affinity (Ki < 1 μM), whereas alternative halogen placement yields distinct pharmacological profiles [1].

Quantitative Differentiation Evidence for Ethyl 6-Chloro-5-methyl-1H-indole-2-carboxylate (CAS 287384-74-1)


Patent Portfolio Association: 34 Patent Documents Linked to 6-Chloro-5-methyl Indole-2-carboxylate Scaffold

The target compound is indexed in PubChemLite with a patent count of 34 documents [1]. This represents substantial industrial interest in the 6-chloro-5-methyl indole-2-carboxylate substructure. The patent count significantly exceeds that of comparator ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate, for which patent data is not aggregated in public databases, reflecting differential industrial investment in this specific substitution pattern. The absence of primary literature (literature count = 0) indicates that the compound's primary utility is as a proprietary intermediate rather than as a tool compound for academic research.

Pharmaceutical intermediate Patent landscape Synthetic building block

Regioisomeric Differentiation: 6-Chloro-5-methyl versus 5-Chloro-6-methyl Substitution Pattern

Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate (MW 237.68 g/mol) and its regioisomer ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate (CAS 1352909-23-9, MW 237.68 g/mol) share identical molecular formula and mass but differ in chloro/methyl positional arrangement . The target compound places the electron-withdrawing chloro group at the 6-position adjacent to the 5-methyl substituent, whereas the regioisomer positions chloro at C-5 and methyl at C-6. This positional isomerism alters the electron density distribution on the benzene ring and affects reactivity toward electrophilic aromatic substitution and cross-coupling reactions. Commercially, the target compound is priced at €598.00 for 50 mg , while the regioisomer is priced at £899.00 for 250 mg —a 70% lower per-mg cost for the regioisomer (€2.86/mg vs €11.96/mg for the target compound).

Regioisomer comparison Synthetic intermediate Structure-property relationship

C-6 Chloro Substitution as Determinant of NMDA-Glycine Antagonist Affinity

A systematic SAR evaluation of indole-2-carboxylate derivatives identified that compounds with the highest affinity for the NMDA-associated glycine recognition site (Ki < 1 μM) uniformly contain a chloro group at the C-6 position of the indole ring [1]. This pharmacophoric requirement was established through radioligand binding assays using [3H]glycine to label the modulatory site. Compounds lacking the C-6 chloro substitution demonstrated reduced affinity. The target compound's 6-chloro-5-methyl substitution pattern satisfies this C-6 halogen requirement while the 5-methyl group provides additional hydrophobic interaction potential. Notably, the free N1-H functionality in this compound distinguishes it from N-alkylated derivatives that are precluded from hydrogen-bond donor interactions at the receptor binding pocket.

NMDA receptor Glycine site antagonist Structure-activity relationship

Recommended Application Scenarios for Ethyl 6-Chloro-5-methyl-1H-indole-2-carboxylate Based on Differential Evidence


Medicinal Chemistry: Scaffold for NMDA-Glycine Antagonist Development

The C-6 chloro-5-methyl substitution pattern aligns with the established pharmacophore for high-affinity NMDA-glycine receptor antagonists (Ki < 1 μM requirement for C-6 chloro) [1]. This compound's free N1-H indole enables hydrogen-bond donor interactions and provides a derivatizable handle for C-3 functionalization—a key position for modulating selectivity and CNS penetration. The 34 associated patents [2] indicate prior art exists for this scaffold, supporting its utility as a reference starting point for structure-activity relationship expansion studies.

Synthetic Methodology: Free N1-H Indole for Downstream N-Functionalization

Unlike N-methylated analogs (e.g., ethyl 6-chloro-1-methyl-1H-indole-2-carboxylate) that are used in multi-step synthetic routes requiring prior N-alkylation [3], the target compound's free N1-H indole provides maximum synthetic flexibility. Researchers requiring N-alkylation, N-arylation, or N-acylation can perform these transformations under controlled conditions, whereas N-substituted analogs would require deprotection strategies to access similar diversity. This attribute supports use in diversity-oriented synthesis and parallel library generation.

Pharmaceutical Intermediate: Patent-Documented Building Block

With 34 patent documents referencing this scaffold [1], ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate serves as a validated intermediate for proprietary pharmaceutical synthesis. The 6-chloro-5-methyl substitution pattern on the indole-2-carboxylate framework has established precedence in patent literature, reducing uncertainty in process chemistry development compared to novel, uncharacterized analogs. The commercial availability at ≥95% purity supports direct use in both research-scale and pilot-scale synthetic applications.

Regioisomer-Dependent Structure-Activity Studies

The 4.2-fold cost premium for the 6-chloro-5-methyl isomer compared to the 5-chloro-6-methyl regioisomer reflects differential synthetic accessibility and market demand. For applications where substitution position affects biological activity—as documented for C-6 chloro in NMDA antagonism—this compound's specific regioisomeric identity is non-substitutable. Conversely, researchers should verify whether the inverted regioisomer could serve as a more cost-effective alternative for applications not sensitive to this positional isomerism, such as certain cross-coupling reactions or physicochemical property studies.

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